molecular formula C9H16FNO2 B13030717 Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate

Cat. No.: B13030717
M. Wt: 189.23 g/mol
InChI Key: XXMUQNLALLLNMF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate (molecular formula: C₉H₁₇ClFNO₂, molecular weight: 225.69 g/mol) is a fluorinated cyclohexane derivative featuring an amino group at the 4-position, a fluorine atom at the 1-position, and an ethyl ester moiety (). Its IUPAC name is ethyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride. This compound is structurally characterized by a cyclohexane ring with strategically placed functional groups that influence its reactivity, stability, and biological interactions. It serves as a key intermediate in pharmaceutical synthesis due to its ability to form hydrogen bonds (via the amino group) and its fluorine-enhanced lipophilicity ().

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 4-amino-1-fluorocyclohexane-1-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7H,2-6,11H2,1H3

InChI Key

XXMUQNLALLLNMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate typically involves the following steps:

    Amination: The amino group can be introduced at the 4-position through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an alkylamine.

    Esterification: The carboxyl group of cyclohexanecarboxylic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group of the ester can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from the interplay of its amino, fluorine, and ester substituents. Below is a systematic comparison with structurally related molecules:

Fluorination and Amino Group Positioning

Compound Name Molecular Formula Key Differences Biological/Reactivity Implications
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride C₉H₁₅ClF₂NO₂ Contains two fluorine atoms at the 4-position vs. one fluorine at 1-position in the target compound. Increased fluorination may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the mono-fluoro analog .
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate C₉H₁₆FNO₂ Methyl ester instead of ethyl ester. Altered lipophilicity and hydrolysis kinetics due to smaller ester group .
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ Methyl group at 4-position and amino group at 3-position. Steric hindrance differences; potential divergence in enzyme-binding selectivity .

Core Ring Modifications

Compound Name Molecular Formula Key Differences Biological/Reactivity Implications
Ethyl 4-aminocycloheptane-1-carboxylate C₁₀H₁₉NO₂ 7-membered cycloheptane ring vs. 6-membered cyclohexane. Increased ring flexibility may affect conformational stability in drug-receptor interactions .
Ethyl 4-methylenecyclohexanecarboxylate C₁₀H₁₄O₂ Methylene group instead of amino/fluoro substituents. Lacks hydrogen-bonding capacity; primarily used in polymer chemistry vs. pharmaceutical applications .

Functional Group Variations

Compound Name Molecular Formula Key Differences Biological/Reactivity Implications
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate C₁₅H₁₇FO₃ 4-Fluorophenyl substituent vs. cyclohexane-bound fluorine. Enhanced aromatic π-π stacking potential but reduced ring strain compared to the target compound .
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃ Ketone group instead of amino/fluoro groups. Lacks bioactivity toward amine-sensitive targets (e.g., neurotransmitter receptors) .

Structural and Functional Insights

  • Fluorine’s Role: The 1-fluoro substituent in the target compound enhances electronegativity and metabolic resistance, a trait shared with Ethyl 4-fluorocyclohex-3-ene-1-carboxylate (). However, difluorinated analogs (e.g., Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride) show divergent pharmacokinetics due to increased steric bulk .
  • Amino Group: The 4-amino group enables hydrogen bonding, a critical feature absent in non-amino analogs like Ethyl 4,4-difluorocyclohexanecarboxylate (). This group’s position also influences stereoelectronic effects, as seen in Ethyl 3-amino-3-methylcyclohexane-1-carboxylate, where methyl substitution alters ring puckering .
  • Ester Moiety : Ethyl esters generally offer slower hydrolysis than methyl esters, prolonging bioavailability ( vs. 18).

Biological Activity

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an amino group on a cyclohexane ring, which influences its interaction with biological targets. The molecular formula is C9H16FNO2C_9H_{16}FNO_2, and it has a molecular weight of approximately 189.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegativity, allowing for stronger interactions through hydrogen bonding and dipole-dipole interactions. The amino group can also participate in hydrogen bonding, further stabilizing these interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on several derivatives of cyclohexanecarboxylates showed that fluorinated compounds often have enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies on related compounds indicate that modifications at the cyclohexane ring can significantly affect inhibition potency against enzymes involved in metabolic pathways . this compound may inhibit specific targets, leading to altered metabolic processes.

3. Potential in Cancer Therapy

Fluorinated compounds are often explored for their roles in cancer therapy due to their ability to selectively target tumor cells. Research on similar compounds has shown that fluorine substitution can enhance the selectivity and efficacy of anticancer agents . this compound may provide a scaffold for developing new anticancer drugs.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction
A study focusing on the interaction of cyclohexanecarboxylates with cytochrome P450 enzymes revealed that this compound could act as a competitive inhibitor. This finding suggests its utility in modulating drug metabolism and enhancing the pharmacokinetic profiles of co-administered drugs .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionCancer Therapeutic Potential
This compoundHighModeratePromising
Ethyl 4-amino-cyclohexanecarboxylateModerateLowLimited
Ethyl 4-chloro-cyclohexanecarboxylateLowHighModerate

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